2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

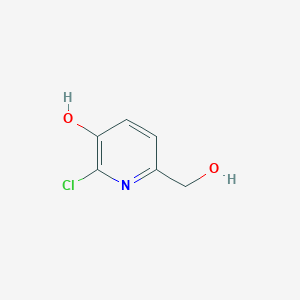

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQELPILICRHYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465354 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-41-9 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-(hydroxymethyl)pyridin-3-ol molecular structure and weight

This document provides a comprehensive technical overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and agrochemical research. This guide delves into the molecule's structural and physical characteristics, its significance as a versatile synthetic intermediate, and the safety protocols essential for its handling.

Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of a chloro group, a hydroxymethyl group, and a phenolic hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in complex organic syntheses.

Molecular Identity and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

-

Chemical Name: this compound

-

Synonyms: (2-chloro-5-hydroxy-6-pyridinyl)methanol

-

Molecular Formula: C₆H₆ClNO₂[4]

-

Molecular Weight: 159.57 g/mol [4]

Structural Diagram

The architecture of the molecule is key to understanding its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the acidity of the phenolic proton and the reactivity of the hydroxymethyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative physical data is crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Melting Point | 133.5-135 °C | [4] |

| Boiling Point | 407.6 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 200.3 ± 27.3 °C | [4] |

Applications in Synthetic Chemistry

The utility of this compound stems from its capacity to serve as a versatile scaffold in the synthesis of more complex molecules. Its functional groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Pharmaceutical Intermediate

This compound is a recognized intermediate in the synthesis of high-value pharmaceutical agents.[2] Its structure is a key component for molecules targeting a range of diseases.

-

Mcl-1 Inhibitors: It is cited as a precursor for the preparation of Myeloid cell leukemia 1 (Mcl-1) inhibitors, which are a class of investigational anti-cancer agents.[2] Mcl-1 is a key pro-survival protein, and its inhibition can induce apoptosis in cancer cells.

-

HIV-1 Reverse Transcriptase Inhibitors: The molecule serves as a reagent for the stereoselective synthesis of furopyridylethylthiopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These agents are critical components of highly active antiretroviral therapy (HAART) for HIV-1.

-

Neurological Disease Modulators: It acts as a building block for compounds designed to modulate nicotinic acetylcholine receptors.[5] These receptors are implicated in the pathophysiology of neurological disorders such as Alzheimer's and Parkinson's diseases.[5]

Agrochemical Research

Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the rational design of novel and selective pesticides.[5] The pyridine scaffold is a common feature in many commercially successful agrochemicals.

Experimental Protocols and Handling

Disclaimer: The following sections are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

Synthesis and Purification

Purification would typically be achieved through recrystallization from a suitable solvent system, leveraging the compound's solid nature and defined melting point. The choice of solvent would be determined empirically to maximize recovery and purity.

Analytical Characterization Workflow

To confirm the identity and purity of this compound, a standard battery of analytical techniques should be employed.

Caption: Standard workflow for the synthesis and validation of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (159.57 g/mol ) and can offer fragmentation data to further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% for use in sensitive downstream applications.

Safety and Handling

Based on data from structurally related compounds like 2-chloro-3-(hydroxymethyl)pyridine, appropriate safety precautions are mandatory.[6][7][8]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[5]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. While detailed synthetic procedures require access to proprietary or less-publicized literature, its commercial availability allows researchers to leverage its potential as a key building block for innovation in drug discovery and beyond. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound.

References

-

This compound - High purity | EN. (n.d.). Georganics. Retrieved December 11, 2025, from [Link]

-

2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9. (2025, August 25). Chemsrc. Retrieved December 11, 2025, from [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.

- CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine. (n.d.). Google Patents.

- US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. (n.d.). Google Patents.

- US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives. (n.d.). Google Patents.

-

This compound - MySkinRecipes. (n.d.). Retrieved December 11, 2025, from [Link]

- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (n.d.). Google Patents.

- WO 2012/069948 A1. (2012, May 31). Common Organic Chemistry.

Sources

- 1. 208519-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsrc [chemsrc.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]

- 7. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]

- 8. 42330-59-6 Cas No. | 2-Chloro-3-(hydroxymethyl)pyridine | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis.[1][2] It is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of its solubility in organic solvents. The document outlines the physicochemical properties of the compound, explores the fundamental principles governing its solubility, provides detailed experimental protocols for solubility determination, and discusses the application of modern predictive models.

Introduction to this compound

This compound is a pyridine derivative of significant interest in medicinal chemistry.[1][3] Its structural features, including a chloro-substituted pyridine ring, a hydroxyl group, and a hydroxymethyl group, impart a unique combination of polarity and hydrogen bonding capabilities that dictate its behavior in various solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H6ClNO2 | [5] |

| Molecular Weight | 159.57 g/mol | [1][5] |

| Melting Point | 133.5-135 °C | [1][5] |

| Boiling Point | 407.6±40.0 °C at 760 mmHg | [1][5] |

| Appearance | Solid (typically white to off-white) | [6] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like."[7] This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility include:

-

Solute-Solvent Interactions: The dissolution of this compound in an organic solvent involves the disruption of its crystal lattice and the formation of new interactions with solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Hydrogen Bonding: The presence of both a hydroxyl and a hydroxymethyl group makes this compound a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, amides) are expected to be effective at solvating this molecule.

-

Polarity: The chloro- and hydroxyl-substituents on the pyridine ring create a significant dipole moment, rendering the molecule polar. Therefore, its solubility will be higher in polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]

Experimental Determination of Solubility

Accurate experimental determination of solubility is crucial for process development and regulatory purposes.[7] The following section details a robust protocol for measuring the solubility of this compound in organic solvents.

The Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9][10]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram 1: Experimental Workflow for the Saturation Shake-Flask Method

Caption: Workflow for determining solubility via the saturation shake-flask method.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[4]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Experimental Protocol:

-

Prepare a saturated solution as described in the shake-flask method (Steps 1-3).

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.

-

Calculate the solubility based on the mass of the residue and the initial volume of the solution.

Predictive Models for Solubility

In the early stages of drug development, computational models can provide rapid estimations of solubility, saving time and resources.[11] These models, ranging from empirical to physics-based, predict solubility based on the molecular structure of the solute.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[12] For this compound, relevant descriptors would include:

-

Topological Polar Surface Area (TPSA): Reflects the molecule's polarity and hydrogen bonding capacity.

-

LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the molecule.

-

Molecular Weight and Shape Descriptors.

Machine Learning and AI-based Models

Modern approaches utilize machine learning and artificial intelligence to develop highly accurate predictive models.[13][14] These models are trained on large datasets of known solubility data and can learn complex relationships between molecular features and solubility.

Diagram 2: Logic Flow for Solubility Prediction

Caption: Conceptual workflow for predicting solubility using computational models.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill and Waste Management: In case of a spill, contain the material and clean the area thoroughly. Dispose of waste according to institutional and local regulations.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data for this compound is not yet widely published, the principles and methodologies outlined herein offer a robust approach for researchers and professionals in the pharmaceutical field. By combining theoretical understanding with rigorous experimental techniques and leveraging the power of predictive modeling, the challenges associated with the solubility of this important intermediate can be effectively addressed.

References

- 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsrc. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 2-Chloro-6-hydroxymethyl-pyridin-3-ol 208519-41-9 wiki - Guidechem. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.).

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 - ChemicalBook. (2025, July 16).

- This compound - High purity | EN - Georganics. (n.d.).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. (n.d.).

- Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (2025, August 8).

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).

- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv. (2021, May 26).

- Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network - arXiv. (2024, January 5).

- 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.).

- 2-Chloro-3-(hydroxymethyl)pyridine Manufacturer & Supplier - Pipzine Chemicals. (n.d.).

- Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed. (2020, February 15).

- 42330-59-6 | 2-Chloro-3-(hydroxymethyl)pyridine - ChemScene. (n.d.).

- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process | Request PDF - ResearchGate. (2025, August 7).

- Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.).

- 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 16).

- Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18).

- 3-(Hydroxymethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

- 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 - Sigma-Aldrich. (n.d.).

- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-3-(hydroxymethyl)pyridine Manufacturer & Supplier | Properties, Uses, Safety Data, Price China [pipzine-chem.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 14. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. lobachemie.com [lobachemie.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

This compound (CAS No: 208519-41-9, Molecular Formula: C₆H₆ClNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry.[3][4] Its utility as a building block for novel therapeutic agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools in this regard, each providing a unique piece of the structural puzzle. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Key Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom. The electronegativity of the nitrogen and the presence of substituents will influence the chemical shifts of the aromatic protons and carbons in the NMR spectrum.

-

Chloro Group: An electron-withdrawing group at the 2-position, which will deshield adjacent protons and carbons.

-

Hydroxymethyl Group: A -CH₂OH substituent at the 6-position. This group will exhibit characteristic signals in both NMR and IR spectra.

-

Hydroxyl Group: A phenolic -OH group at the 3-position, which will also have distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for each type of proton. The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 9.5 - 10.5 | Singlet (br) | 1H | Ar-OH (C3-OH) | The phenolic proton is acidic and its chemical shift is highly dependent on concentration and temperature. It is expected to be a broad singlet and will exchange with D₂O. |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H (H4) | This aromatic proton is adjacent to the hydroxyl group and coupled to the proton at the 5-position. The electron-donating effect of the OH group will shield this proton to some extent. |

| ~ 6.9 - 7.1 | Doublet | 1H | Ar-H (H5) | This aromatic proton is coupled to the proton at the 4-position. It is influenced by both the adjacent chloro and hydroxymethyl groups. |

| ~ 5.0 - 5.5 | Triplet | 1H | -CH₂-OH | The hydroxyl proton of the hydroxymethyl group will appear as a triplet due to coupling with the adjacent methylene protons. This signal will also exchange with D₂O. |

| ~ 4.5 - 4.7 | Doublet | 2H | -CH₂ -OH | The methylene protons are diastereotopic and will be coupled to the hydroxyl proton, appearing as a doublet. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 155 - 160 | C 6 | The carbon bearing the hydroxymethyl group is attached to the electronegative nitrogen and is expected to be downfield. |

| ~ 145 - 150 | C 2 | The carbon atom directly attached to the chlorine atom will be significantly deshielded. |

| ~ 140 - 145 | C 3 | The carbon bearing the hydroxyl group will be deshielded. |

| ~ 125 - 130 | C 4 | Aromatic carbon adjacent to the hydroxyl-bearing carbon. |

| ~ 115 - 120 | C 5 | Aromatic carbon situated between the chloro- and hydroxymethyl-substituted carbons. |

| ~ 60 - 65 | -C H₂OH | The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, appearing in the characteristic region for such carbons. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is often required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phase corrected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, resulting in a characteristic spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200 - 3600 | Broad | O-H Stretch | Phenolic -OH and alcoholic -OH groups. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | Medium | C-H Stretch (sp²) | Aromatic C-H stretching vibrations of the pyridine ring. |

| 2850 - 2960 | Medium | C-H Stretch (sp³) | C-H stretching vibrations of the methylene (-CH₂-) group. |

| 1550 - 1650 | Medium | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridine ring. |

| 1400 - 1500 | Medium | C-C Stretch (in-ring) | Aromatic ring stretching. |

| 1200 - 1300 | Strong | C-O Stretch | Stretching vibrations of the phenolic C-O and alcoholic C-O bonds. |

| 1000 - 1100 | Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is often preferred for high-quality spectra of solid samples.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a quick and easy method that requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 159.57 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Formula | Fragmentation Pathway |

| 159/161 | [C₆H₆ClNO₂]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |

| 128/130 | [C₅H₃ClNO]⁺˙ | Loss of the hydroxymethyl radical (•CH₂OH). |

| 129 | [C₆H₆NO₂]⁺ | Loss of a chlorine radical (•Cl). |

| 100 | [C₅H₃NO]⁺˙ | Loss of a chlorine radical and a CO molecule from the pyridine ring. |

| 79 | [C₅H₄N]⁺ | Pyridine cation radical, a common fragment for pyridine derivatives. |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure compound, direct infusion is often sufficient.

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural determination of this compound.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

References

-

Chemsrc. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

The Synthetic Chemist's Guide to Substituted Pyridin-3-ols: A Framework for Innovation in Drug Discovery

Foreword: The Enduring Significance of the Pyridin-3-ol Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the pyridine ring is a familiar and indispensable ally. Its presence in over 7,000 biologically active compounds is a testament to its versatile nature.[1] Among its many derivatives, the substituted pyridin-3-ol moiety stands out as a privileged scaffold, conferring unique electronic properties and a vector for molecular diversity that has proven critical in the development of novel therapeutics. This guide is crafted to provide not just a recitation of synthetic procedures, but a deep, experience-driven exploration of the core methodologies for constructing this vital chemical entity. We will dissect the "why" behind the "how," empowering you to make informed, strategic decisions in your synthetic campaigns.

I. De Novo Synthesis: Building the Pyridine Core from Acyclic Precursors

The de novo synthesis of the pyridine ring offers a powerful and flexible approach to creating highly substituted pyridin-3-ols with precise control over the placement of functional groups.

A. The Bohlmann-Rahtz Pyridine Synthesis: A Workhorse for Polysubstitution

First reported in 1957, the Bohlmann-Rahtz synthesis has evolved into a highly versatile method for preparing 2,3,6-trisubstituted pyridines.[2][3][4] The classical two-step approach involves the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate. This intermediate then undergoes a thermally-induced E/Z isomerization followed by cyclodehydration to yield the pyridine product.[2][3]

The primary drawback of the original protocol was the high temperature required for the cyclodehydration step.[3] Modern advancements have largely overcome this limitation through the use of acid catalysis, which facilitates both the initial Michael addition and the subsequent cyclization at significantly lower temperatures.[3]

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

Caption: The Bohlmann-Rahtz synthesis proceeds via a Michael addition to form an aminodiene, which then isomerizes and cyclizes.

Field-Proven Insights:

The choice of catalyst and solvent is critical for optimizing the Bohlmann-Rahtz reaction. While protic solvents like ethanol are effective, the use of a Brønsted acid such as acetic acid in a non-polar solvent like toluene often provides excellent yields in a one-pot procedure.[3] For acid-sensitive substrates, milder conditions using Amberlyst-15 ion-exchange resin can be employed.[2][3] Furthermore, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[5]

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This one-pot procedure is advantageous for its efficiency and high yields.

-

Reaction Setup: In a 10 mL pressure-rated microwave reaction tube, combine the enamine (2.0 mmol) and the ethynylketone (1.0 mmol) in dimethyl sulfoxide (DMSO) (3.0 mL).

-

Microwave Irradiation: Seal the tube and place it in a self-tuning single-mode microwave synthesizer. Irradiate the mixture at 170°C for 20 minutes with an initial power of 150 W.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the substituted pyridine.

Table 1: Comparison of Bohlmann-Rahtz Methodologies

| Method | Catalyst/Conditions | Solvent | Temperature | Time | Typical Yield | Reference |

| Classical Two-Step | Heat | N/A | 120-170°C | Several hours | Good to Excellent | [2] |

| One-Pot (Acid Catalyzed) | Acetic Acid | Toluene | Reflux | 1-4 hours | 70-90% | [3] |

| One-Pot (Microwave) | None | DMSO | 170°C | 20 minutes | >85% | [5] |

II. Modification of Pre-existing Pyridine Scaffolds

The functionalization of a pre-existing pyridine ring is a more direct, albeit often more challenging, approach to synthesizing substituted pyridin-3-ols. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but electrophilic substitution, which would be required to introduce a hydroxyl group, is generally difficult.

A. Directed Ortho-Metalation: A Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of pyridin-3-ol synthesis, the hydroxyl group must first be protected, typically as an ether (e.g., methoxy or benzyloxy). The protecting group then directs a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 or C4 position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired substituent.

Workflow for Directed Ortho-Metalation of 3-Alkoxypyridines

Caption: A general workflow for the synthesis of substituted pyridin-3-ols via directed ortho-metalation.

Experimental Protocol: Synthesis of 4-substituted-3-methoxypyridine

-

Reaction Setup: To a solution of 3-methoxypyridine (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Lithiation: Stir the reaction mixture at -78°C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq) and continue stirring at -78°C for 30 minutes, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Causality in Experimental Design:

The choice of the alkoxy protecting group can influence the regioselectivity of the lithiation. A methoxy group typically directs lithiation to the C2 position, while a bulkier protecting group may favor C4. The low temperature (-78°C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

B. Catalytic Hydrogenation: A Route to the Pyridin-3-ol Core

For the synthesis of the parent pyridin-3-ol or derivatives where other functional groups are stable to reduction, catalytic hydrogenation of a protected precursor is a viable option. For instance, a 3-benzyloxypyridine can be hydrogenated over a palladium on carbon (Pd/C) catalyst to cleave the benzyl ether and yield pyridin-3-ol.[6]

Experimental Protocol: Deprotection of 3-Benzyloxypyridine

-

Reaction Setup: Dissolve 3-benzyloxypyridine (1.0 eq) in methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain pyridin-3-ol.

III. Cycloaddition Strategies: Constructing the Ring with [4+2] Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide an elegant means of constructing the six-membered pyridine ring.

A. Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is particularly well-suited for pyridine synthesis.[7][8] In this variant of the Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.[8] Heterocyclic azadienes, such as 1,2,4-triazines, serve as excellent dienes. The initial cycloadduct readily extrudes a small molecule, like nitrogen gas, to form a dihydropyridine, which then aromatizes to the pyridine product.[7]

Mechanism of Inverse Electron Demand Diels-Alder for Pyridine Synthesis

Caption: The IEDDA reaction for pyridine synthesis involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction and aromatization.

Field-Proven Insights:

The success of the IEDDA approach hinges on the appropriate electronic matching of the diene and dienophile. The reaction is often thermally promoted and can provide access to highly substituted pyridines that may be difficult to synthesize via other methods. The regioselectivity is generally well-controlled by the electronics of the reactants.

IV. Conclusion: A Strategic Approach to Pyridin-3-ol Synthesis

The synthesis of substituted pyridin-3-ols is a rich and evolving field, offering multiple strategic pathways to this important heterocyclic core. The choice of the optimal synthetic route is a multifactorial decision, weighing the desired substitution pattern, the availability of starting materials, scalability, and the desired level of convergency.

-

For highly substituted, complex pyridin-3-ols , de novo methods like the Bohlmann-Rahtz synthesis offer unparalleled flexibility.

-

When a specific substitution pattern is desired on a simpler pyridin-3-ol core , the modification of a pre-existing pyridine ring through directed ortho-metalation is a powerful and regioselective strategy.

-

For access to unique substitution patterns , cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction, provide an elegant and efficient solution.

As Senior Application Scientists, we recognize that the most successful synthetic campaigns are those that are built on a solid foundation of mechanistic understanding and a strategic consideration of the available methodologies. It is our hope that this guide will serve as a valuable resource in your endeavors to synthesize the next generation of pyridin-3-ol-containing molecules that will drive innovation in medicine and beyond.

V. References

-

Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(49), 8331-8334. [Link]

-

Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(45), 8331-8334*. [Link]

-

J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]

-

Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

-

ElectronicsAndBooks. (2003). A DIELS-ALDER SYNTHESIS OF PYRIDINES. [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches. [Link]

-

SciSpace. (1955). Preparation of 3-Pyridols from Furans. [Link]

-

Sella, E., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 73(13), 5063-5066. [Link]

-

Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]

-

Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6613-6649. [Link]

-

Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

-

Wang, Y., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41243. [Link]

-

CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). University of Massachusetts Boston. [Link]

-

Amanote Research. (1954). (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica. [Link]

-

Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. [Link]

-

ResearchGate. (2025). A Diels—Alder Synthesis of Pyridines. [Link]

-

Sauer, J., et al. (2012). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Molecules, 17(12), 14883-14909. [Link]

-

Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5535-5540. [Link]

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

-

DTIC. (n.d.). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. [Link]

-

Hendrickson, J. B., & Hussoin, M. S. (2004). A Diels—Alder Synthesis of Pyridines. ChemInform, 35(15)*. [Link]

-

ResearchGate. (2023). Comparison of different methods for the synthesis of three derivatives. [Link]

-

Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

-

ResearchGate. (2021). Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent.... [Link]

-

Reissig, H.-U., & Flögel, O. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Pure and Applied Chemistry, 78(8), 1545-1556*. [Link]

-

ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

-

Google Patents. (2018). CN108017572A - (S)The preparation method of -3- hydroxy piperidines.

-

Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [Link]

-

PubMed. (2018). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. [Link]

-

MDPI. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

-

Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. [Link]

Sources

- 1. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. youngin.com [youngin.com]

- 6. benchchem.com [benchchem.com]

- 7. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

The Pyridinol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridinol functional group and its isomeric counterpart, the pyridinone ring, represent a cornerstone in contemporary medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the expanding role of pyridinol derivatives in drug discovery, moving beyond a simple cataloging of therapeutic applications. We will dissect the fundamental physicochemical properties that make this scaffold so attractive, explore the nuances of its bioisosteric relationships, and delve into the strategic synthetic methodologies that unlock its vast chemical space. Through an analysis of key structure-activity relationships (SAR) across different therapeutic areas, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the pyridinol core in the design of next-generation therapeutics. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to bridge theoretical concepts with real-world application.

The Pyridinol/Pyridinone Core: A Profile of a Privileged Scaffold

The pyridinol scaffold, which exists in tautomeric equilibrium with its pyridinone form, is a six-membered heterocyclic motif that has garnered significant attention in drug discovery.[3][4] This "privileged" status is not arbitrary; it stems from a unique confluence of physicochemical properties that render it highly adaptable for interacting with a wide array of biological targets.[1][2]

Physicochemical and Structural Attributes

The pyridinone structure offers a compelling set of features for the medicinal chemist:

-

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen) allows for multifaceted interactions with protein active sites.[3][4] This dual nature is critical for establishing high-affinity binding to therapeutic targets.[2]

-

Bioisosteric Versatility: The pyridinone ring is a well-established bioisostere for amides, phenyls, pyridines, pyranones, pyrimidines, and phenol rings.[1][3] This allows for scaffold hopping strategies to optimize pharmacokinetic and pharmacodynamic properties, such as improving solubility, metabolic stability, and target engagement.[1]

-

Tunable Physicochemical Properties: The five derivable positions on the pyridinone ring provide ample opportunity for chemical modification.[3][4] By strategically introducing various substituents, researchers can fine-tune properties like lipophilicity, polarity, and aqueous solubility to meet the demands of a specific therapeutic application.[3][4]

-

Metabolic Stability: Certain substitutions on the pyridinol core have been shown to enhance metabolic stability, a crucial parameter in drug design. For instance, the introduction of an azetidine moiety at the 6-position of the pyridinol ring has been demonstrated to increase microsomal stability compared to an exocyclic dimethylamino group.[5]

The tautomeric relationship between hydroxypyridine and pyridinone is a key consideration, with the pyridinone form generally favored under physiological conditions.[3][4] This equilibrium can be influenced by substitution patterns and the local microenvironment.

Synthetic Accessibility: Enabling Chemical Space Exploration

The widespread adoption of the pyridinol scaffold is also a testament to its synthetic tractability. Feasible and well-established condensation reactions provide a robust platform for the synthesis of a diverse library of derivatives.[3][4] This accessibility is a critical enabler for fragment-based drug design and lead optimization campaigns.[3]

Therapeutic Landscape of Pyridinol Derivatives

The versatility of the pyridinol scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, from oncology to neurodegenerative disorders.[3][4]

Oncology: A Dominant Arena

Pyridinol derivatives have made a significant impact in the field of oncology, with numerous compounds targeting key pathways in cancer progression.[6][7]

-

Kinase Inhibition: The pyridinone moiety is a highly effective hinge-binding motif for various protein kinases.[3] It can serve as a peptide bond isostere, forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[3] This has led to the development of inhibitors for a range of kinases implicated in cancer, including:

-

Other Anticancer Mechanisms: Beyond kinase inhibition, pyridinol derivatives have been investigated for other anticancer activities, including the inhibition of isocitrate dehydrogenase (IDH) and histone deacetylase (HDAC).[3][13]

Table 1: Selected Pyridinol Derivatives in Oncology

| Compound Class | Target | Representative Activity | Reference(s) |

| Pyridine-ureas | VEGFR-2 | IC50 = 3.93 ± 0.73 µM | [11] |

| Pyridone-quinazoline hybrids | Protein Tyrosine Kinases | >70% inhibition, IC50 = 9-15 µM | [3] |

| Pyridine-2-carboxamides | HPK1 | Potent enzymatic and cellular inhibition | [12] |

| Pyridinyltriazoles | p38 MAP Kinase | Significant inhibition of p38 phosphorylation | [10] |

| Pyridine-quinoline hybrids | PIM-1/2 Kinases | Potent in-vitro inhibitory activity | [14] |

| Pyridone-thiohydantoin derivatives | Mutant IDH1 (R132H) | Ki = 0.42–9.2 μM | [3] |

Neurodegenerative and Mitochondrial Diseases

A series of pyridinol analogues have been developed as cytoprotective antioxidants with potential therapeutic applications in neurodegenerative and mitochondrial disorders.[5] These compounds have demonstrated the ability to:

-

Quench lipid peroxidation and reactive oxygen species (ROS).[5]

-

Preserve mitochondrial membrane potential.[5]

-

Support ATP synthesis.[5]

The neuroprotective effects of certain pyridinol derivatives are also being explored in the context of Alzheimer's disease, with some compounds targeting the accumulation of amyloid-β aggregates.[15][16] However, it is also important to note that some pyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are known to induce parkinsonism-like symptoms through enzymatic biotransformation into neurotoxic metabolites.[17] This underscores the critical importance of careful structure-activity relationship studies to mitigate potential neurotoxicity.

Cardiovascular Diseases

Pyridinol and its related dihydropyridine derivatives have a well-established role in the treatment of cardiovascular diseases.[18][19] They are known to modulate the activity of various ion channels, including sodium, calcium, and potassium channels.[18] Dihydropyridine-based calcium channel blockers are widely used to treat hypertension and other heart-related conditions.[18] Additionally, pyridinol-containing compounds like milrinone and amrinone act as vasodilators.[20] The pyrazolopyridine scaffold, a related heterocyclic system, is a key component in the synthesis of Vericiguat, a novel drug for heart failure.[21]

Other Therapeutic Areas

The therapeutic potential of pyridinol derivatives extends to a variety of other conditions, including:

-

Antimicrobial and Antiviral Activity: Pyridinone derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[3][4]

-

Anti-inflammatory Effects: The inhibition of p38 MAP kinase by certain pyridinol derivatives highlights their potential as anti-inflammatory agents.[3][10]

-

Urease Inhibition: Some pyridin-2(1H)-one derivatives have shown promise as urease inhibitors.[22]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The extensive research into pyridinol derivatives has yielded valuable insights into their structure-activity relationships, providing a roadmap for the rational design of new drug candidates.

-

Substitution Patterns: The position and nature of substituents on the pyridinol ring have a profound impact on biological activity. For example, in a series of antiproliferative pyridine derivatives, the presence and position of -OMe, -OH, -C=O, and -NH2 groups were found to enhance activity, while halogen atoms or bulky groups tended to decrease it.[6][23]

-

Side Chain Optimization: In the context of neuroprotective pyridinol antioxidants, the length of the side chain was found to be a critical determinant of activity, with an optimal length of 16 carbon atoms.[5]

-

Bioisosteric Replacement: The strategic replacement of one ring system with another can lead to improved properties. For instance, replacing a phenyl ring with a pyridinone ring in a series of IDH1 inhibitors led to improved potency and solubility due to the introduction of an additional hydrogen bond acceptor.[3][4]

Diagram 1: General Structure-Activity Relationships for Pyridinol Derivatives

Caption: Modulation of the pyridinol core with various substituents directly influences biological activity, target selectivity, and ADME properties.

Experimental Protocols: A Practical Guide

To facilitate the translation of these concepts into practice, this section provides a generalized workflow for the synthesis and evaluation of novel pyridinol derivatives.

General Synthetic Workflow

The synthesis of pyridinol derivatives often follows a convergent strategy, starting from readily available precursors.

Diagram 2: Generalized Synthetic Workflow for Pyridinol Derivatives

Caption: A typical workflow for the synthesis of novel pyridinol derivatives, from starting materials to the final, characterized compound.

In Vitro Evaluation Protocol: A Case Study in Kinase Inhibition

The following protocol outlines a general approach for evaluating the in vitro inhibitory activity of newly synthesized pyridinol derivatives against a target kinase.

Step 1: Compound Preparation

-

Dissolve synthesized compounds in 100% DMSO to create stock solutions (e.g., 10 mM).

-

Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.

Step 2: Kinase Assay

-

Utilize a suitable assay format, such as an ELISA-based method or a fluorescence-based assay (e.g., LanthaScreen®).

-

Add the kinase, substrate (e.g., a peptide or protein), and ATP to the wells of a microplate.

-

Add the serially diluted test compounds to the wells.

-

Include appropriate controls (e.g., no enzyme, no compound, and a known inhibitor).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

Step 3: Detection

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal (e.g., absorbance, fluorescence) using a plate reader.

Step 4: Data Analysis

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The pyridinol scaffold continues to be a fertile ground for drug discovery. Its inherent versatility, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the years to come. Future research will likely focus on:

-

Novel Scaffolds and Fused Systems: The exploration of novel fused heterocyclic systems incorporating the pyridinol motif to access new chemical space and target selectivity profiles.

-

Targeted Drug Delivery: The use of pyridinol derivatives in the development of targeted drug delivery systems, such as antibody-drug conjugates.

-

Polypharmacology: The rational design of pyridinol-based compounds that can modulate multiple targets simultaneously for the treatment of complex diseases.

References

- Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. PubMed.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Pyridones in drug discovery: Recent advances. PubMed.

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.

- Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed.

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.

- Pyridones in drug discovery: Recent advances.

- The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridine derivatives as anti-Alzheimer agents. SciSpace.

- Pyridines in Alzheimer's disease therapy: Recent trends and advancements.

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology.

- The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central.

- Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.

- Pyridine and dihydropyridine derivatives of cardiovascular action drugs.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

- The Chemical Foundation of Heart Health: Understanding Pyridine Derivatives in Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-(hydroxymethyl)pyridin-3-ol: A Key Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and application, grounded in scientific principles and practical expertise.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in a vast array of biologically active molecules.[1] The strategic placement of functional groups on the pyridine ring is a key element in the design of novel therapeutics. This compound (CAS No: 208519-41-9) has emerged as a particularly valuable building block. Its unique arrangement of a chloro, a hydroxymethyl, and a hydroxyl group offers multiple points for synthetic modification, making it an ideal precursor for complex molecular architectures. This guide will delve into the technical nuances of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| CAS Number | 208519-41-9 | [2] |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Melting Point | 133.5-135 °C | [2] |

| Boiling Point | 407.6±40.0 °C at 760 mmHg | [2] |

| Appearance | Off-white to pale yellow solid | General Observation |

Spectroscopic and Chromatographic Profile

Accurate characterization of this compound is crucial for quality control. Below are the anticipated analytical signatures based on its structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.[3]

-

¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic downfield shifts.[4][5][6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10.0 (br s, 1H) | Pyridinol -OH |

| ~7.5 (d, 1H) | Ar-H |

| ~7.0 (d, 1H) | Ar-H |

| ~5.5 (t, 1H) | CH₂-OH |

| ~4.5 (d, 2H) | -CH₂- |

2.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 159, with a characteristic [M+2]⁺ isotope peak at m/z 161, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.[7][8] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), a chlorine radical (Cl•), or water (H₂O).[7][8]

2.1.3. High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of water and acetonitrile with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection is commonly carried out using a UV detector at a wavelength of approximately 270 nm.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Route

The most plausible synthetic route involves the hydroxymethylation of the commercially available precursor, 2-chloro-pyridin-3-ol, using formaldehyde in the presence of a tertiary amine base.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a guideline for laboratory synthesis and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

2-Chloro-pyridin-3-ol

-

Formaldehyde (37% aqueous solution)

-

Triethylamine

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-pyridin-3-ol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of an aqueous solution of formaldehyde (1.2 equivalents). The use of a tertiary amine is crucial for catalyzing the reaction while minimizing side products.[9]

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain this compound as a solid.

Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a range of pharmaceutical agents, including nicotinic acetylcholine receptor modulators and Mcl-1 inhibitors.[2]

Synthesis of Nicotinic Acetylcholine Receptor Modulators

This intermediate is a key building block for compounds targeting neurological disorders such as Alzheimer's and Parkinson's disease.[2] The hydroxymethyl and hydroxyl groups can be further functionalized to build more complex molecular scaffolds.

Caption: General workflow for synthesizing nAChR modulators.

Role in the Development of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a validated target in cancer therapy.[10][11][12] Small molecule inhibitors of Mcl-1 are of significant interest, and this compound can serve as a core scaffold for the synthesis of such inhibitors.[10]

The synthesis of Mcl-1 inhibitors often involves the construction of molecules that can mimic the binding of pro-apoptotic proteins to Mcl-1. The functional groups of our intermediate allow for the strategic attachment of various side chains to optimize binding affinity and selectivity.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in the synthesis of novel therapeutics. Its versatile chemical nature, with three distinct functional groups, provides a robust platform for the construction of complex molecules targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a proposed synthesis, and its applications, intended to support the endeavors of researchers and developers in the pharmaceutical industry.

References

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

- US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof. (n.d.). Google Patents.

- US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. (n.d.). Google Patents.

-

Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved December 11, 2025, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved December 11, 2025, from [Link]

-

Synthesis of 6-chloro-3-pyridinemethanol. (n.d.). PrepChem.com. Retrieved December 11, 2025, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved December 11, 2025, from [Link]

- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof. (n.d.). Google Patents.

- US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved December 11, 2025, from [Link]

-

Process for preparing varenicline and intermediates for use therein. (n.d.). European Patent Office. Retrieved December 11, 2025, from [Link]

- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. (n.d.). Google Patents.

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved December 11, 2025, from [Link]

-

Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

(PDF) Development of Mcl-1 Inhibitors for Cancer Therapy. (2025, October 2). ResearchGate. Retrieved December 11, 2025, from [Link]

- US4942239A - Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001944). (n.d.). Human Metabolome Database. Retrieved December 11, 2025, from [Link]